1-(3-bromopropyl)-4-nitro-1H-indole
Overview
Description
1-(3-bromopropyl)-4-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The compound this compound is characterized by the presence of a bromopropyl group at the nitrogen atom and a nitro group at the fourth position of the indole ring. This structural modification imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromopropyl)-4-nitro-1H-indole typically involves the following steps:
Nitration of Indole: The starting material, indole, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the fourth position of the indole ring.
Alkylation: The nitrated indole is then subjected to alkylation with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction introduces the bromopropyl group at the nitrogen atom of the indole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromopropyl)-4-nitro-1H-indole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the bromopropyl group.
Reduction: The major product is 1-(3-aminopropyl)-4-nitro-1H-indole.
Oxidation: Oxidized derivatives of the indole ring.
Scientific Research Applications
1-(3-bromopropyl)-4-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-bromopropyl)-4-nitro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-(3-bromopropyl)-4-nitro-1H-indole can be compared with other similar compounds such as:
1-(3-bromopropyl)-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.
4-nitro-1H-indole:
1-(3-chloropropyl)-4-nitro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in the combination of the bromopropyl and nitro groups, which impart distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-nitroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-6-2-7-13-8-5-9-10(13)3-1-4-11(9)14(15)16/h1,3-5,8H,2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFDCKVKBNQFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCCBr)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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